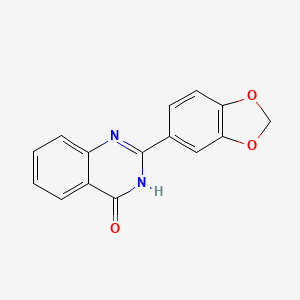
1-(2,5-dihydroxyphenyl)-2,5-dimethyltetrahydrothiophenium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-dihydroxyphenyl)-2,5-dimethyltetrahydrothiophenium chloride, also known as DTT, is a chemical compound that has been widely used in scientific research. DTT is a reducing agent that is commonly used to break disulfide bonds in proteins. This allows for the study of protein structure and function, as well as the synthesis of new proteins.
Mécanisme D'action
1-(2,5-dihydroxyphenyl)-2,5-dimethyltetrahydrothiophenium chloride works by reducing disulfide bonds in proteins. Disulfide bonds are covalent bonds that form between two cysteine residues in a protein. These bonds play an important role in protein structure and function, as they can stabilize protein structure and create protein-protein interactions. This compound reduces disulfide bonds by donating electrons to the sulfur atoms in cysteine residues, which breaks the bond and creates two thiol groups.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. In addition to its role in breaking disulfide bonds in proteins, this compound has been shown to have antioxidant properties. It can scavenge free radicals and prevent oxidative damage to cells. This compound has also been shown to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,5-dihydroxyphenyl)-2,5-dimethyltetrahydrothiophenium chloride has several advantages for lab experiments. It is a relatively inexpensive and widely available reducing agent that is easy to use. This compound is also highly effective at breaking disulfide bonds in proteins, which makes it a valuable tool for studying protein structure and function. However, this compound does have some limitations. It can be toxic to cells at high concentrations, and it can also react with other compounds in the cell, which can affect experimental results.
Orientations Futures
There are several future directions for research on 1-(2,5-dihydroxyphenyl)-2,5-dimethyltetrahydrothiophenium chloride. One area of interest is the development of new reducing agents that are less toxic and more specific than this compound. Another area of interest is the study of this compound's antioxidant and anti-inflammatory properties, and how these properties can be used to treat diseases such as cancer and inflammation. Finally, there is also interest in using this compound to study the folding of proteins in vivo, as well as its potential role in protein misfolding diseases such as Alzheimer's and Parkinson's.
Méthodes De Synthèse
1-(2,5-dihydroxyphenyl)-2,5-dimethyltetrahydrothiophenium chloride is synthesized by reacting 2,5-dimethylthiophenol with 2,5-dimethoxybenzaldehyde in the presence of hydrogen chloride gas. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
1-(2,5-dihydroxyphenyl)-2,5-dimethyltetrahydrothiophenium chloride has a wide range of applications in scientific research. It is commonly used in biochemistry and molecular biology to break disulfide bonds in proteins, which allows for the study of protein structure and function. This compound is also used in the synthesis of new proteins, as it can be used to reduce cysteine residues in peptides and proteins.
Propriétés
IUPAC Name |
2-(2,5-dimethylthiolan-1-ium-1-yl)benzene-1,4-diol;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2S.ClH/c1-8-3-4-9(2)15(8)12-7-10(13)5-6-11(12)14;/h5-9H,3-4H2,1-2H3,(H-,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSVHFDCXJELQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC([S+]1C2=C(C=CC(=C2)O)O)C.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-methoxy-4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-6-nitrophenol](/img/structure/B6009780.png)
![2-(2-{[1-(2-furyl)ethylidene]hydrazono}-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl)-N-(2-methylphenyl)acetamide](/img/structure/B6009793.png)
![3-[(cyclohexylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6009802.png)
![3,5-dimethyl-7-(4-methyl-1-piperazinyl)-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B6009816.png)
![5-(3-chlorophenyl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1,2,4-triazin-3-amine](/img/structure/B6009818.png)
![1-{2-[3-(2-benzyl-1H-benzimidazol-1-yl)-2-hydroxypropoxy]phenyl}ethanone hydrochloride](/img/structure/B6009821.png)
![3-methoxy-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide](/img/structure/B6009841.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B6009855.png)


![1-[(3-methylphenoxy)acetyl]-4-[4-(methylthio)benzyl]piperazine](/img/structure/B6009874.png)
amino]-N-phenylbutanamide](/img/structure/B6009885.png)
![N-(2,4-dichlorophenyl)-2-({4-ethyl-5-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B6009889.png)
![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-2-(2-pyridinylthio)acetamide](/img/structure/B6009895.png)
